N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine
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Overview
Description
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran and naphthopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: Another spiro compound with similar structural features but different functional groups.
2H-Furo[2,3-h]-1-benzopyran-2-one: A related compound with a furochromenone structure, differing in its ring system and functional groups
Uniqueness
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine is unique due to its specific spiro structure and the presence of diethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58186-56-4 |
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Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N,N-diethylspiro[benzo[f]chromene-3,2'-chromene]-7'-amine |
InChI |
InChI=1S/C25H23NO2/c1-3-26(4-2)20-11-9-19-13-15-25(28-24(19)17-20)16-14-22-21-8-6-5-7-18(21)10-12-23(22)27-25/h5-17H,3-4H2,1-2H3 |
InChI Key |
BOGTVUXFYUTKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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